molecular formula C48H54N5O9P B1338969 (1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite

(1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B1338969
M. Wt: 875.9 g/mol
InChI Key: XHILZPWJJJDDDY-HXAWEXODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of DMT-locMeC(bz) phosphoramidite involves standard phosphoramidite chemistry, which is commonly used for DNA synthesis. The synthesis cycle for LNA oligonucleotides consists of the same series of reactions as those employed for DNA monomers. the coupling time for LNA monomers is slower compared to DNA monomers, with a recommended coupling time of 8 minutes for LNA monomers compared to 90 seconds for DNA monomers . Industrial production methods typically involve the use of standard DNA synthesizer platforms without requiring changes in the reagents commonly used for DNA synthesis .

Chemical Reactions Analysis

DMT-locMeC(bz) phosphoramidite undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as iodine in the presence of water and pyridine.

    Reduction: Reduction reactions may involve reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acetonitrile as a solvent and dichloromethane as a co-solvent for the 5-methyl-cytidine derivative . Major products formed from these reactions include various modified nucleotides and oligonucleotides.

Scientific Research Applications

DMT-locMeC(bz) phosphoramidite has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DMT-locMeC(bz) phosphoramidite involves its incorporation into LNA oligonucleotides, which exhibit enhanced hybridization characteristics due to the locked ribose conformation. This conformation increases the thermal stability of the oligonucleotide duplexes, resulting in higher binding affinity to complementary DNA or RNA sequences. The molecular targets and pathways involved include the inhibition of gene expression through antisense mechanisms and the modulation of RNA interference pathways .

Comparison with Similar Compounds

DMT-locMeC(bz) phosphoramidite is unique among LNA phosphoramidites due to the presence of the 5-methyl-cytidine derivative, which further enhances the hybridization characteristics of the resulting oligonucleotides. Similar compounds include:

These compounds share similar applications in the synthesis of modified oligonucleotides but differ in their specific nucleobase modifications and resulting hybridization properties .

Properties

IUPAC Name

N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)/t41-,42+,45-,47-,63?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHILZPWJJJDDDY-HXAWEXODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-82-5
Record name (1R,3R,4R,7S)-3-(4-N-Benzoyl-5-methylcytosin-1-yl)-7-(2-cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-2,5-dioxabicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.